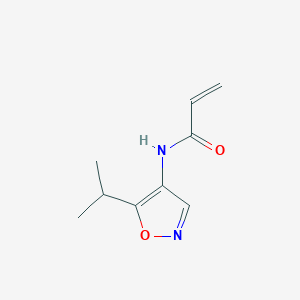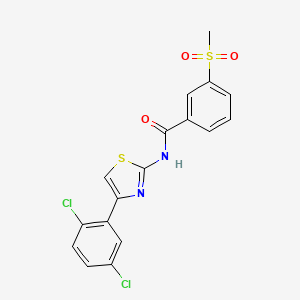
N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide” is a chemical compound with the CAS No. 896285-98-6. It has a molecular formula of C17H12Cl2N2O3S2 and a molecular weight of 427.31 .
Molecular Structure Analysis
The molecular structure of “N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide” consists of a thiazole ring attached to a dichlorophenyl group and a methylsulfonylbenzamide group .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide derivatives have been investigated for their anticancer properties. Studies have shown that certain derivatives exhibit promising anticancer activity against various cancer cell lines, including melanoma, breast, lung, and colon cancer. For instance, some derivatives demonstrated high proapoptotic activity on melanoma cell lines, with significant growth inhibition at low micromolar concentrations. These compounds were also evaluated for their inhibitory effects on human carbonic anhydrase isoforms, revealing potent inhibition which may contribute to their anticancer mechanisms (Ö. Yılmaz et al., 2015; B. Ravinaik et al., 2021).
Antimicrobial and Antifungal Properties
Another area of research interest is the antimicrobial and antifungal properties of N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide derivatives. Compounds synthesized from this chemical framework have shown sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This indicates potential applications in treating infections and as a target for further pharmacological studies (I. Sych et al., 2019).
Corrosion Inhibition
Research has also explored the use of thiazole derivatives, including those structurally related to N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide, as corrosion inhibitors for oil well tubular steel in acidic environments. These studies have found that certain derivatives can effectively inhibit corrosion, suggesting their potential application in the oil and gas industry to protect infrastructure (M. Yadav et al., 2015).
Gelation Behavior
N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide derivatives have also been investigated for their gelation behavior. Studies on certain derivatives have shown their ability to form gels with ethanol/water and methanol/water mixtures. This gelation behavior is influenced by methyl functionality and multiple non-covalent interactions, offering insights into the design of new materials with specific physical properties (P. Yadav & Amar Ballabh, 2020).
Eigenschaften
IUPAC Name |
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O3S2/c1-26(23,24)12-4-2-3-10(7-12)16(22)21-17-20-15(9-25-17)13-8-11(18)5-6-14(13)19/h2-9H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSUZOIYXLVKJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

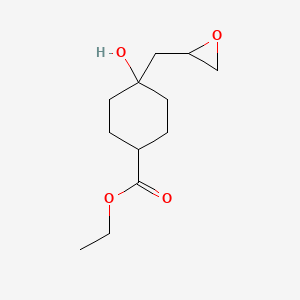
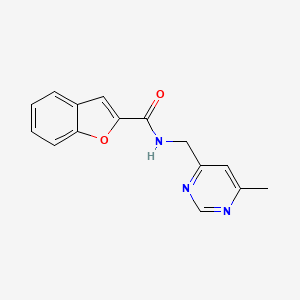
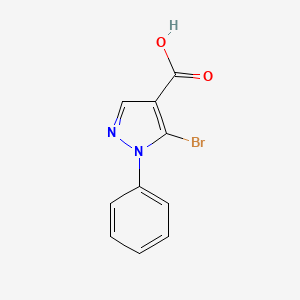
![2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone](/img/structure/B2721118.png)
![N-(2-chlorophenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2721119.png)
![1-(2-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2721120.png)
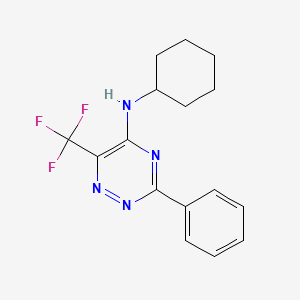
![1-[(2,4-dichlorobenzyl)oxy]-2-(4-methylphenyl)-1H-1,3-benzimidazole](/img/structure/B2721123.png)
![2-(3-Methoxyphenyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2721125.png)

![5-(benzylthio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2721130.png)

